

Technical Support Center: Optimizing Pressing of Lithium Disilicate Ingots

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Compound of Interest

Compound Name: *Lithium disilicate*

CAS No.: 13568-46-2

Cat. No.: B12745032

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **lithium disilicate** ingots. The following information is designed to address specific issues that may be encountered during experimental pressing procedures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pressing temperature and holding time for **lithium disilicate** ingots?

A1: The optimal pressing temperature and holding time can vary depending on the specific composition of the **lithium disilicate** glass-ceramic and the equipment being used. However, studies have shown that a pressing temperature of 950°C with a holding time of 15 minutes can achieve a nearly pore-free microstructure and the highest flexural strength for some experimental **lithium disilicate** glass-ceramics.[1][2][3][4] It is crucial to consult the manufacturer's instructions for your specific ingots, as they provide recommended temperature schedules.[5][6][7] For example, some commercial products suggest a maximum temperature of around 920°C for 5-15 minutes.[8][9][10]

Q2: What is the effect of pressing temperature on the microstructure of **lithium disilicate**?

A2: Pressing temperature has a significant influence on the microstructure of **lithium disilicate**. As the heat-pressing temperature increases, there can be a small extent of crystal growth.^{[2][3][11]} The pressing process also tends to cause an alignment of the **lithium disilicate** crystals in the direction of the pressing force, creating an anisotropic structure which can improve mechanical properties.^{[3][12]} However, excessively high temperatures can lead to the formation of spherical pores, which are detrimental to the material's strength.^[11]

Q3: How does holding time at the pressing temperature affect the final product?

A3: Prolonging the holding time during pressing can be beneficial, particularly at slightly lower temperatures, to ensure complete pressing.^[4] For instance, at 940°C, a longer holding time of 15 minutes resulted in a greater percentage of the material being pressed compared to a shorter time.^[4] At optimal temperatures like 950°C and 960°C, extending the holding time has been shown to significantly improve flexural strength.^[4]

Q4: Can leftover or repressed **lithium disilicate** be used?

A4: Some studies have investigated the effects of repressing **lithium disilicate**. Research indicates that with an increasing number of heat-pressing cycles, there is consistent growth in the grain size of the crystals.^[13] However, studies have reported no significant negative effect on the biaxial or flexural strength of the material after repressing.^[13]

Troubleshooting Guide

This guide addresses common problems encountered during the pressing of **lithium disilicate** ingots.

Issue 1: Incomplete Pressing or Margins Not Fully Formed

- **Possible Cause:** The pressing temperature may be too low, or the holding time may be too short.
- **Solution:** Increase the maximum pressing temperature by 5-10°C and/or increase the holding time.^{[5][6][7][14][15]} It is important to make these adjustments incrementally to avoid overheating.

Issue 2: Bubbles or Discoloration on the Surface of the Pressed Restoration

- Possible Cause: The pressing temperature is likely too high. Overheating can cause the formation of bubbles and negatively affect the esthetics.
- Solution: Decrease the maximum pressing temperature by 5-10°C.[5][6][7][14][15] Ensure that the investment ring has fully cooled before divesting to prevent thermal shock.

Issue 3: Cracks in the Ceramic After Cooling

- Possible Cause: Rapid cooling can induce thermal shock, leading to cracks.
- Solution: Allow for a slower, more controlled cooling process. Some pressing furnaces have specific long-term cooling settings that can be utilized.[5]

Data Presentation

Table 1: Effect of Heat-Pressing Temperature and Holding Time on Flexural Strength

Heat-Pressing Temperature (°C)	Holding Time (min)	Mean Flexural Strength (MPa)	Standard Deviation
940	5	Insufficient Filling	-
940	15	289.3	23.4
950	5	356.7	25.1
950	15	412.5	30.2
960	5	348.9	28.7
960	15	398.4	27.6
970	15	385.1	31.5
980	15	376.8	29.8

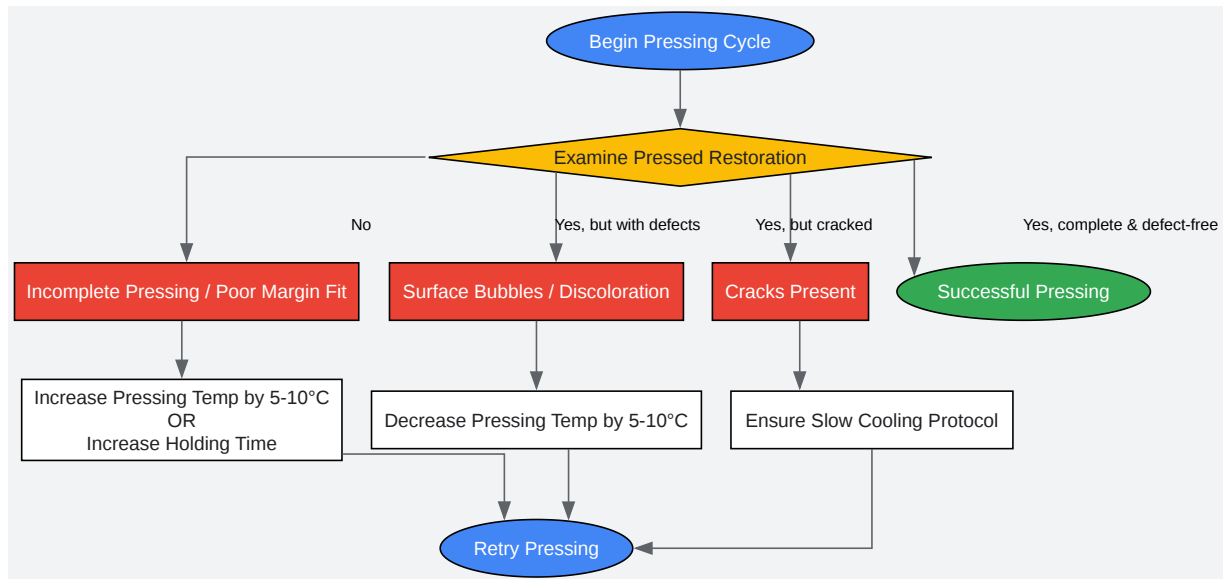
Data adapted from a study on an experimental **lithium disilicate** glass-ceramic.[4][11]

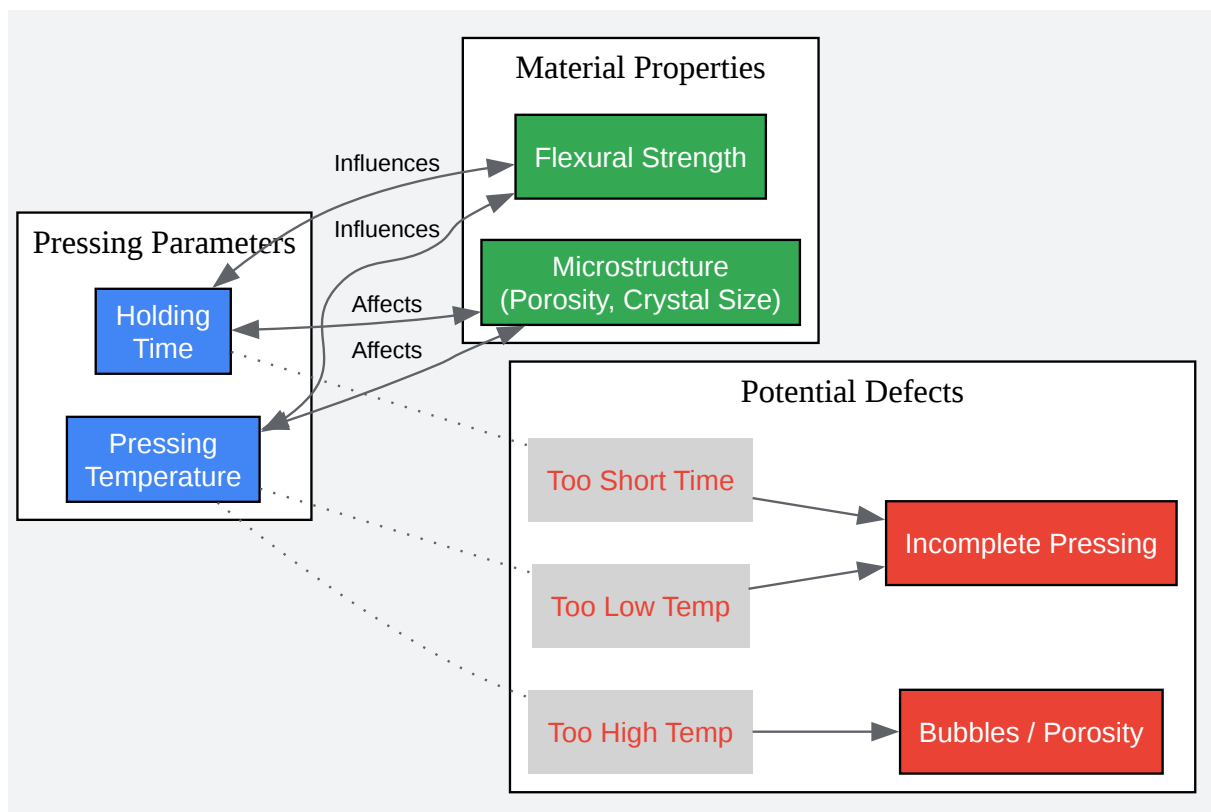
Experimental Protocols

Protocol 1: Standard Heat-Pressing Procedure for **Lithium Disilicate** Ingots

- Wax Pattern Fabrication: Create a full-contour wax pattern of the desired restoration.
- Spruing: Attach wax sprues to the thickest part of the wax pattern, ensuring a flow path for the molten ceramic.[16]
- Investing: Invest the wax pattern using a phosphate-bonded investment material according to the manufacturer's instructions.
- Wax Burnout: Place the investment ring in a burnout furnace and heat according to the investment material manufacturer's guidelines to eliminate the wax pattern and preheat the mold. A typical final temperature is around 850°C.[15]
- Pressing:
 - Place the **lithium disilicate** ingot and a plunger into the preheated investment ring.
 - Transfer the ring to a pre-heated press furnace.
 - Execute the pressing cycle according to the optimized parameters (e.g., a start temperature of 700°C, a heating rate of 60°C/min to a final temperature of 915-945°C, and a holding time of 15-20 minutes).[5][7] The furnace will apply pressure to press the softened glass-ceramic into the mold.
- Divesting: Allow the investment ring to cool completely to room temperature before carefully removing the investment material from the pressed restoration.
- Finishing: Cut off the sprues and finish the restoration using appropriate diamond burs.

Mandatory Visualizations





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